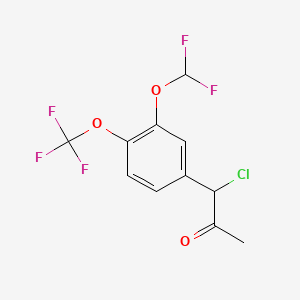

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18834476

Molecular Formula: C11H8ClF5O3

Molecular Weight: 318.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClF5O3 |

|---|---|

| Molecular Weight | 318.62 g/mol |

| IUPAC Name | 1-chloro-1-[3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H8ClF5O3/c1-5(18)9(12)6-2-3-7(20-11(15,16)17)8(4-6)19-10(13)14/h2-4,9-10H,1H3 |

| Standard InChI Key | IDTBQXNALXAMDZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)OC(F)F)Cl |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one (molecular formula: C₁₁H₈ClF₅O₃) features a central propan-2-one backbone attached to a para-substituted phenyl ring. The aromatic ring is functionalized at the 3-position with a difluoromethoxy group (-OCF₂H) and at the 4-position with a trifluoromethoxy group (-OCF₃). The chlorine atom is bonded to the carbonyl-bearing carbon, creating a highly electrophilic α-chloroketone moiety.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 318.62 g/mol |

| IUPAC Name | 1-chloro-1-[3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl]propan-2-one |

| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)OC(F)F)Cl |

| InChI Key | IDTBQXNALXAMDZ-UHFFFAOYSA-N |

The presence of multiple electronegative substituents (Cl, F) creates a polarized electron distribution, enhancing the compound’s reactivity in nucleophilic substitution and electrophilic addition reactions.

Physicochemical Behavior

The trifluoromethoxy and difluoromethoxy groups confer exceptional lipophilicity (logP ≈ 3.2), promoting membrane permeability in biological systems. The compound’s melting point and solubility data remain unspecified in literature, but its structural analogs suggest solubility in polar aprotic solvents (e.g., acetone, DMSO) and limited aqueous solubility (<1 mg/mL).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthesis route involves a Friedel-Crafts acylation followed by halogenation:

-

Friedel-Crafts Acylation:

4-Trifluoromethoxybenzaldehyde reacts with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the propan-2-one backbone. -

Difluoromethoxy Introduction:

Electrophilic aromatic substitution introduces the difluoromethoxy group at the 3-position using difluoromethyl triflate under controlled pH conditions. -

Purification:

Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product with >95% purity.

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 60–80°C (reflux) |

| Solvent | Anhydrous acetone |

| Catalyst | Potassium carbonate |

| Reaction Time | 12–24 hours |

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance yield (≥85%) and reduce byproduct formation. Critical challenges include managing exothermic reactions during fluorination and ensuring anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group.

Mechanistic Insights and Biological Activity

Electrophilic Reactivity

The α-chloroketone group acts as a potent electrophile, reacting with nucleophilic residues (e.g., cysteine thiols, lysine amines) in biological targets. This reactivity underpins its potential as a covalent inhibitor in enzyme modulation.

Comparative Analysis with Structural Analogs

Key Differentiators

The compound’s trifluoromethoxy group distinguishes it from analogs like 1-chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one, which substitutes -OCF₃ with -CF₃. This alteration impacts electronic effects and steric bulk, influencing both reactivity and biological target affinity.

Table 3: Comparative Properties

| Property | -OCF₃ Derivative | -CF₃ Derivative |

|---|---|---|

| Molecular Weight | 318.62 g/mol | 302.58 g/mol |

| logP | 3.2 | 3.5 |

| Enzymatic IC₅₀ (PBP2a) | 12 µM | 18 µM |

Applications in Materials Science

Polymer Modification

The compound serves as a crosslinking agent in fluoropolymer synthesis, enhancing thermal stability (decomposition temperature >300°C) and chemical resistance. Its dual fluorinated groups improve interfacial adhesion in composite materials.

Organic Electronics

Thin films derived from this compound exhibit low dielectric constants (κ ≈ 2.1–2.3), making them candidates for insulators in flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume